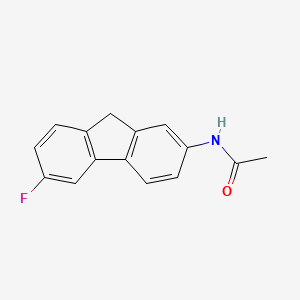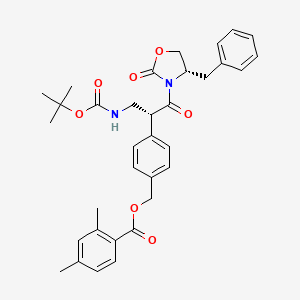
Netarsudil Impurity 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Netarsudil Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of netarsudil, a medication used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final medicinal product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Netarsudil Impurity 3 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the reaction of precursor molecules under controlled conditions to produce the impurity. Common reagents used in these reactions include organic solvents, acids, and bases, which facilitate the formation of the desired impurity.
Industrial Production Methods
In an industrial setting, the production of this compound is closely monitored to ensure that it remains within acceptable limits. This involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify the impurity. The production process is optimized to minimize the formation of impurities while maximizing the yield of the desired product.
化学反应分析
Types of Reactions
Netarsudil Impurity 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, which facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity.
科学研究应用
Netarsudil Impurity 3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: It is studied for its potential biological effects and interactions with biological molecules.
Medicine: It is important in pharmaceutical research to ensure the safety and efficacy of netarsudil-containing medications.
Industry: It is used in quality control processes to monitor the purity of pharmaceutical products.
作用机制
The mechanism of action of Netarsudil Impurity 3 is not well-documented, but it is believed to interact with various molecular targets and pathways. As an impurity, its primary significance lies in its potential to affect the overall efficacy and safety of the final medicinal product. Understanding its mechanism of action is crucial for developing strategies to minimize its formation and impact.
相似化合物的比较
Netarsudil Impurity 3 can be compared with other impurities and related compounds, such as:
- Netarsudil Impurity 1
- Netarsudil Impurity 2
- Netarsudil Impurity 4
Each of these impurities has unique chemical properties and potential impacts on the final product. This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these differences is important for optimizing the synthesis and quality control of netarsudil-containing medications.
属性
分子式 |
C34H38N2O7 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC 名称 |
[4-[(2R)-1-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C34H38N2O7/c1-22-11-16-28(23(2)17-22)31(38)41-20-25-12-14-26(15-13-25)29(19-35-32(39)43-34(3,4)5)30(37)36-27(21-42-33(36)40)18-24-9-7-6-8-10-24/h6-17,27,29H,18-21H2,1-5H3,(H,35,39)/t27-,29-/m0/s1 |
InChI 键 |
NSOMNFZMKOXFDK-YTMVLYRLSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@H](CNC(=O)OC(C)(C)C)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

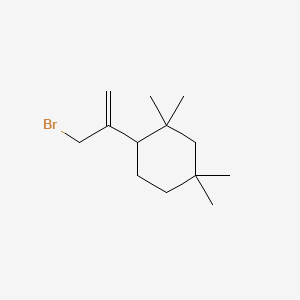
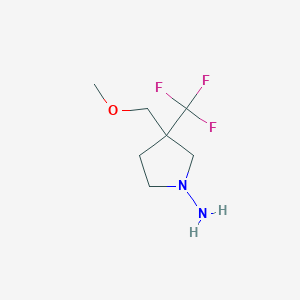
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

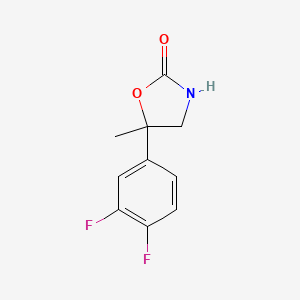
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
